4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE
Overview
Description
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes methoxy groups, a sulfonamide group, and a benzamide core. It is often used in various fields such as chemistry, biology, and medicine due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions, while the sulfonamide group is added via sulfonation. The final step involves the attachment of the propyl group through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE involves its interaction with specific molecular targets. The methoxy groups and sulfonamide moiety play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUOROPHENYL)-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
- N-benzyl-4,5-dimethoxy-2-(N-methylmethanesulfonamido)benzamide
Uniqueness
4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-propylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-6-7-15-14(17)10-8-12(20-3)13(21-4)9-11(10)16(2)22(5,18)19/h8-9H,6-7H2,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITILTBRHAASJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1N(C)S(=O)(=O)C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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